N-Acetyl-L-phenylalanyl-L-valinamide

Description

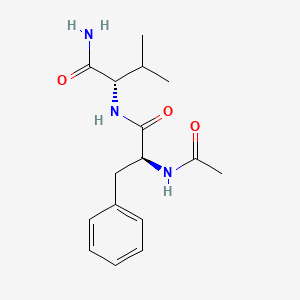

Structure

3D Structure

Properties

CAS No. |

65118-48-1 |

|---|---|

Molecular Formula |

C16H23N3O3 |

Molecular Weight |

305.37 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-methylbutanamide |

InChI |

InChI=1S/C16H23N3O3/c1-10(2)14(15(17)21)19-16(22)13(18-11(3)20)9-12-7-5-4-6-8-12/h4-8,10,13-14H,9H2,1-3H3,(H2,17,21)(H,18,20)(H,19,22)/t13-,14-/m0/s1 |

InChI Key |

NUYPGVUBKDPOCV-KBPBESRZSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for N Acetyl L Phenylalanyl L Valinamide and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Approaches for N-Acetyl-L-phenylalanyl-L-valinamide

Solid-phase peptide synthesis (SPPS) is a widely adopted technique for the assembly of peptides on a solid support. bachem.com This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps. bachem.com The synthesis of this compound on a solid support would typically commence with the attachment of L-valinamide to a suitable resin, followed by the sequential coupling of N-acetyl-L-phenylalanine.

A general protocol for the solid-phase synthesis of a dipeptide like this compound would involve the following steps:

Resin Swelling: The solid support, such as a Rink amide resin, is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin's amino group is removed using a solution of piperidine (B6355638) in DMF.

Amino Acid Coupling: The first amino acid, Fmoc-L-valine, is activated and coupled to the deprotected amino group on the resin.

Capping (Optional): Any unreacted amino groups on the resin can be capped using acetic anhydride (B1165640) to prevent the formation of deletion sequences.

Fmoc Deprotection: The Fmoc group from the newly added valine is removed.

Second Amino Acid Coupling: N-acetyl-L-phenylalanine is then activated and coupled to the deprotected N-terminus of the resin-bound valine.

Cleavage: The completed dipeptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Optimization of Coupling Reagents in SPPS

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. acs.org For the synthesis of this compound, a variety of coupling reagents can be employed. These are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium (uronium) salts. researchgate.netglobalresearchonline.net

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are cost-effective coupling reagents. peptide.com However, their use can sometimes be complicated by the formation of insoluble urea (B33335) byproducts and the potential for racemization. peptide.com

Phosphonium salts , like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are highly efficient and are particularly useful for coupling sterically hindered amino acids. internationalscholarsjournals.com

Aminium/Uronium salts , such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (COMU), are known for their high reactivity and rapid coupling times. acs.orgpeptide.com COMU, in particular, has shown excellent performance with reduced epimerization. acs.org

The selection of the optimal coupling reagent often involves a balance between reactivity, cost, and the potential for side reactions. For a relatively simple dipeptide like this compound, a standard coupling reagent like HBTU or COMU in the presence of a base such as N,N-diisopropylethylamine (DIPEA) would likely provide good results.

Table 1: Common Coupling Reagents for SPPS

| Reagent Class | Example | Advantages | Disadvantages |

| Carbodiimides | DIC | Cost-effective | Can lead to racemization, byproduct removal can be an issue |

| Phosphonium Salts | PyBOP | High efficiency, good for hindered couplings | Higher cost |

| Aminium/Uronium Salts | HBTU, COMU | High reactivity, fast coupling | Can cause guanidinylation of the N-terminus |

Minimization of Racemization during Amidation Reactions

Racemization of the activated amino acid is a significant concern during peptide synthesis, as it can lead to the formation of diastereomeric impurities that are difficult to separate from the desired product. N-acetylated amino acids are particularly prone to racemization upon activation. nih.gov

The mechanism of racemization often involves the formation of a symmetric intermediate, such as an oxazolone, from the activated amino acid. The use of additives that can form active esters, which are less prone to racemization, is a common strategy to mitigate this issue. 1-Hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are frequently used in combination with carbodiimide (B86325) coupling reagents for this purpose. peptide.com

A thorough investigation into the amidation of N-acetyl-L-phenylalanine with a glucosamine (B1671600) derivative using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as the coupling agent highlighted the significant influence of the base on the extent of racemization. nih.gov The study found that stronger, non-nucleophilic bases like DIPEA led to substantial racemization. nih.gov In contrast, the use of a weaker base like pyridine (B92270) was shown to significantly reduce the level of epimerization. nih.govmdpi.com

Table 2: Effect of Base on Racemization of N-Acetyl-L-phenylalanine during TBTU-mediated Amidation

| Entry | Base (equivalents) | Time (h) | L:D Ratio |

| 1 | DIPEA (2) | 24 | 34:66 |

| 2 | DIPEA (1) | 24 | 42:58 |

| 3 | Pyridine (2) | 24 | 82:18 |

| 4 | Pyridine (1) | 24 | 88:12 |

Adapted from Sturabotti et al., Molecules, 2023. nih.gov

These findings suggest that for the solid-phase synthesis of this compound, careful selection of the base is crucial to maintain the stereochemical integrity of the N-acetyl-L-phenylalanine residue.

Solution-Phase Synthetic Routes for this compound

Solution-phase peptide synthesis, while often more labor-intensive for longer peptides, remains a valuable method for the synthesis of di- and tripeptides, and for large-scale production. This approach allows for the purification of intermediates at each step, ensuring high purity of the final product.

Active Ester Strategies in Solution-Phase Peptide Synthesis

The use of active esters is a well-established method in solution-phase peptide synthesis to facilitate amide bond formation while minimizing racemization. researchgate.net Active esters are typically prepared by reacting the N-protected amino acid with a compound containing a good leaving group, such as a substituted phenol (B47542) or N-hydroxysuccinimide (NHS). ru.nl

For the synthesis of this compound, N-acetyl-L-phenylalanine can be converted to an active ester, for example, a p-nitrophenyl (ONp) or pentafluorophenyl (OPfp) ester. This activated species can then be reacted with L-valinamide to form the desired dipeptide. The reaction is generally clean, and the byproducts are easily removed.

The general procedure involves:

Activation: N-acetyl-L-phenylalanine is reacted with, for example, p-nitrophenol in the presence of a coupling agent like DCC to form the N-acetyl-L-phenylalanine-p-nitrophenyl ester.

Purification: The active ester is purified to remove any unreacted starting materials and byproducts.

Coupling: The purified active ester is then reacted with L-valinamide in a suitable solvent to yield this compound.

Carbodiimide-Mediated Coupling with Additives

Direct coupling of N-acetyl-L-phenylalanine with L-valinamide can be achieved using a carbodiimide reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which is water-soluble and allows for easy workup. researchgate.net To suppress racemization, an additive like HOBt or HOAt is typically included in the reaction mixture. researchgate.net

The reaction proceeds via the formation of an O-acylisourea intermediate, which can then react with the amine component. The additive intercepts this highly reactive intermediate to form a less reactive but still acylating active ester, thereby reducing the risk of racemization.

A study on the direct coupling of a carboxylic acid with amino acid methyl esters using an EDC/NHS strategy demonstrated that this method can proceed with no detectable racemization. lsu.edu This suggests that a similar approach could be successfully applied to the synthesis of this compound.

Chemo-Enzymatic Synthesis of this compound Precursors

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. researchgate.net This approach is particularly useful for the synthesis of chiral building blocks and for the formation of peptide bonds without the risk of racemization.

For the synthesis of this compound, enzymes can be utilized for the preparation of the N-acetylated phenylalanine precursor and potentially for the coupling of the two amino acid derivatives.

Cell-free extracts of Escherichia coli K12 have been shown to catalyze the synthesis of N-acetyl-L-phenylalanine from acetyl-CoA and L-phenylalanine. peptide.com The enzyme responsible, acetyl-CoA-L-phenylalanine α-N-acetyltransferase, exhibits a pH optimum of 8. peptide.com This enzymatic method provides a direct and stereospecific route to the N-acetylated precursor.

The enzymatic coupling of N-acetyl-L-phenylalanine with L-valinamide or a suitable derivative could be explored using proteases such as chymotrypsin (B1334515) or alcalase. Chymotrypsin is known to catalyze peptide synthesis with a high degree of specificity for aromatic amino acids like phenylalanine. internationalscholarsjournals.com For instance, the synthesis of N-Ac-Phe-Gly-NH2 has been achieved with high yield using chymotrypsin. internationalscholarsjournals.com Similarly, alcalase, a serine protease, has been used for the kinetically controlled synthesis of dipeptides. internationalscholarsjournals.com

Lipases have also been employed for the synthesis of amino acid esters, which can serve as precursors in peptide synthesis. nih.govnih.gov For example, lipases from Rhizomucor miehei and porcine pancreas have been used to synthesize L-phenylalanyl esters of D-glucose. nih.govnih.gov This demonstrates the potential of lipases in catalyzing the formation of ester bonds involving phenylalanine, which could be a step in a chemo-enzymatic route to the target dipeptide.

Table 3: Enzymes in the Synthesis of this compound Precursors and Analogs

| Enzyme | Reaction Type | Substrates | Product/Analog |

| Acetyl-CoA-L-phenylalanine α-N-acetyltransferase | N-acetylation | Acetyl-CoA, L-phenylalanine | N-acetyl-L-phenylalanine |

| Chymotrypsin | Peptide bond formation | N-acetyl-Phe-OEt, Gly-NH2 | N-Ac-Phe-Gly-NH2 |

| Alcalase | Peptide bond formation | Z-Asp, Val-NH2 | Z-Asp-Val-NH2 |

| Lipase (Rhizomucor miehei) | Esterification | L-phenylalanine, D-glucose | L-phenylalanyl-D-glucose ester |

Derivatization Strategies for this compound Analogs

The generation of analogs of this compound is crucial for exploring structure-activity relationships (SAR) and optimizing the compound's properties. Derivatization strategies can be broadly categorized into modifications of the constituent amino acid side chains, alterations to the peptide backbone, incorporation of non-canonical amino acids, and modifications of the terminal groups. These approaches allow for the systematic variation of steric, electronic, and hydrophobic properties to produce a diverse library of analogs.

Side-Chain Modification of Constituent Amino Acids

Post-synthetic modification of the amino acid side chains offers a powerful route to introduce new functionalities without re-synthesizing the entire dipeptide from scratch.

C-H Functionalization of the Phenylalanine Ring

A prominent strategy for modifying the phenylalanine residue is through palladium-catalyzed C-H functionalization. ntu.ac.uk This method allows for the direct olefination of the phenylalanine aromatic ring within a peptide structure. The reaction is compatible with common amino acid protecting groups and has a broad scope for the styrene (B11656) reaction partner. ntu.ac.uk Bidentate coordination of the peptide to the catalyst is considered important for the reaction's success. ntu.ac.uk

This approach can also be used to install reactive handles for further diversification. For instance, C-H functionalization can introduce an arylvinylsulfonyl fluoride (B91410) (aryl VSF) onto the phenylalanine residue. This reactive group can then undergo Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, a "click chemistry" reaction, to facilitate further modifications, including intramolecular cyclization to create constrained peptide analogs. ntu.ac.uk

Bioisosteric Replacement of Phenylalanine

Another strategy involves the replacement of phenylalanine with a bioisostere, such as carboranylalanine, during peptide synthesis. Carboranes can serve as three-dimensional, boron-based bioisosteres of benzene. acs.org Substituting L-phenylalanine with L-carboranylalanine (C-L-Cba) introduces distinct structural and electronic properties that are advantageous in drug design. acs.org This modification can enhance tumor-specific uptake and increase boron payload for applications like Boron Neutron Capture Therapy (BNCT). acs.orgacs.org

| Modification Strategy | Target Residue | Reagents/Method | Outcome |

| C-H Olefination | Phenylalanine | Pd-catalysis, Styrene derivatives | Introduction of various olefin groups to the phenyl ring |

| SuFEx Click Chemistry Handle Installation | Phenylalanine | C-H functionalization with ethenesulfonyl fluorides (ESF) | Installation of a reactive aryl VSF for further diversification |

| Bioisosteric Replacement | Phenylalanine | Solid-Phase Peptide Synthesis (SPPS) with C-L-Cba | Incorporation of a carborane cage as a phenyl ring mimic |

Peptide Backbone Modification

Altering the peptide backbone itself can profoundly impact the analog's conformation and metabolic stability.

Azapeptide Analog Synthesis

Azapeptides are peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. researchgate.net This substitution can reinforce β-turn conformations and improve metabolic stability against proteases. researchgate.netnih.gov An "aza-scan" methodology can be employed, where a library of analogs is generated by systematically substituting each amino acid position (phenylalanine or valine) with its aza-amino acid counterpart. nih.gov The synthesis of azapeptides can be facilitated by a submonomer strategy, which allows for the addition of diverse side chains onto a common semicarbazone intermediate, making it suitable for constructing azapeptide libraries. researchgate.net

| Backbone Modification | Description | Key Features | Potential Advantages |

| Azapeptide | Replacement of the α-carbon with a Nitrogen atom. | Forms a semicarbazide (B1199961) analog. | Enhanced metabolic stability, reinforcement of specific conformations (e.g., β-turns). |

Modification via Incorporation of Non-Canonical Amino Acids

Expanding beyond the 20 proteinogenic amino acids by incorporating unnatural or non-canonical residues is a cornerstone of analog design.

Substitution with Unnatural Amino Acids

Analogs can be readily synthesized by replacing the native L-phenylalanine or L-valine with other amino acids during peptide synthesis. For example, substituting valine with its linear analog, norvaline (Nva), can be used to probe the structural importance of the branched side chain. researchgate.netmdpi.com Another approach involves using β-amino acids instead of α-amino acids, such as replacing valine with β³-h-valine, to create hybrid peptides with altered backbone structures and fragmentation patterns in mass spectrometry. nih.gov

Stereochemical Variation

Subtle yet impactful modifications can be achieved by altering the stereochemistry of the amino acid residues. Synthesizing analogs with D-amino acids in place of the natural L-amino acids (e.g., N-Acetyl-D-phenylalanyl-L-valinamide or N-Acetyl-L-phenylalanyl-D-valinamide) can dramatically influence the peptide's three-dimensional structure and its interaction with biological targets. mdpi.comresearchgate.net This strategy can also enhance stability against enzymatic degradation.

| Incorporation Strategy | Example | Rationale |

| Unnatural Side Chains | Replacing L-Valine with L-Norvaline | To study the effect of side-chain branching on molecular packing and self-assembly. |

| Altered Backbone | Replacing L-Valine with β³-h-Valine | To create hybrid peptides with different conformational preferences. |

| Stereochemical Isomers | Using D-Phenylalanine or D-Valine | To alter the three-dimensional structure and increase proteolytic resistance. |

Advanced Structural and Conformational Analysis of N Acetyl L Phenylalanyl L Valinamide

Spectroscopic Investigations of N-Acetyl-L-phenylalanyl-L-valinamide Conformations

Spectroscopy is a powerful tool for probing the conformational landscape of molecules. By interacting with electromagnetic radiation, different spectroscopic methods can reveal information about bond vibrations, electronic transitions, and nuclear spin environments, all of which are sensitive to the molecule's geometry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure of molecules in solution. For peptides like this compound, NMR can provide estimates of the backbone (φ, ψ) and side-chain (χ) dihedral angles that define its conformation. The direct proportionality of the NMR signal amplitude to the concentration of molecules allows for absolute quantification without the need for extensive calibration. magritek.com

One-dimensional ¹H NMR spectra of the related compound N-Acetyl-L-phenylalanine reveal distinct chemical shifts for the protons in different chemical environments. hmdb.ca For instance, the region between 3.8 and 4.2 ppm is typically used to quantify L-Phenylalanine, while the region for N-Acetyl-L-phenylalanine is found between 4.2 and 4.8 ppm. magritek.com Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), provide correlations between protons and directly attached carbons, further aiding in the assignment of resonances and structural elucidation. nih.gov

Dihedral angles are crucial for defining the backbone and side-chain conformations of peptides. nih.gov NMR experiments can be designed to measure these angles, providing a detailed picture of the molecule's shape in solution. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for N-Acetyl-L-phenylalanine

| Proton | Chemical Shift (ppm) in H₂O |

| Acetyl CH₃ | ~1.89 |

| β-CH₂ | ~2.93, ~3.19 |

| α-CH | ~4.64 |

| Phenyl | ~7.20 - 7.27 |

Note: Data is based on the related compound N-Acetyl-L-phenylalanine and serves as a reference. Actual values for this compound may vary.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the local chemical environment, including the presence of hydrogen bonds. In peptides, the amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly informative. msu.edu Hydrogen bonding typically causes a redshift (a shift to lower frequency) in the N-H and C=O stretching vibrations. msu.edunih.gov

For the related compound N-acetyl-L-phenylalanine, characteristic sharp bands are observed at 1695 cm⁻¹ and 1552 cm⁻¹. researchgate.net Computational studies on similar dipeptide analogues have identified different conformers, such as βLanti, γLgauche+, and γLgauche-, each with distinct intramolecular interactions and corresponding vibrational frequencies. nih.gov

Two-dimensional infrared (2D IR) spectroscopy provides enhanced resolution and can distinguish between different conformational states that may be difficult to discern with linear IR spectroscopy. nih.govpsu.edu By spreading the spectral information into two dimensions, 2D IR can reveal cross-peaks between different vibrational modes, providing information about their coupling and relative orientations. psu.edu This technique is particularly powerful for studying the multiple conformers of peptides in solution. nih.gov

Table 2: Key IR Absorption Bands for Amide Groups

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |

| N-H Stretch | 3170 - 3500 | Sensitive to hydrogen bonding. msu.edu |

| Amide I (C=O Stretch) | 1600 - 1700 | Position reflects secondary structure and hydrogen bonding. |

| Amide II (N-H Bend) | 1510 - 1580 | Also sensitive to conformation. msu.edu |

Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are sensitive to the chiral nature of molecules and are widely used to study the secondary structure of peptides and proteins. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra provide a global signature of the peptide's conformation, allowing for the identification of secondary structural elements like β-turns, γ-turns, or extended structures. While detailed studies specifically on this compound are not prevalent in the provided search results, the principles of chiroptical spectroscopy are broadly applicable to understanding its conformational preferences.

Raman spectroscopy, like IR spectroscopy, probes the vibrational modes of a molecule. However, the selection rules are different, making it a complementary technique. The Raman spectrum provides a "vibrational fingerprint" that is unique to the molecule's structure and conformation. eurekalert.org The fingerprint region, typically between 300 and 1900 cm⁻¹, is particularly rich in information about molecular structure. spectroscopyonline.com

Raman spectroscopy is a valuable tool for identifying and quantifying distinct secondary structure motifs in peptides by analyzing the amide fingerprint region. nih.gov For example, changes in the regions related to amides I (around 1650 cm⁻¹), CH₂ bending (1450-1500 cm⁻¹), and amide III (around 1250 cm⁻¹) can indicate different conformational states. semanticscholar.org

Rotational spectroscopy is a high-resolution technique used to determine the precise geometry of molecules in the gas phase, free from intermolecular interactions. kcl.ac.uk By measuring the frequencies of rotational transitions, it is possible to determine the moments of inertia of the molecule with high accuracy, which in turn allows for the determination of bond lengths and angles. This technique is particularly useful for identifying different conformers of a molecule and understanding the subtle intramolecular forces that govern their relative stability. mdpi.com For flexible molecules like dipeptides, rotational spectroscopy can distinguish between various conformations that may differ only in the orientation of a side chain or a slight twist of the backbone. kcl.ac.uk

X-ray Crystallographic Studies of this compound and Related Compounds

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nih.gov It provides an unambiguous and detailed picture of the molecular conformation in the solid state, including precise bond lengths, bond angles, and torsion angles. The crystal structure of a molecule reveals how it packs in a crystalline lattice and the nature of the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal. researchgate.neteurjchem.com

While the specific crystal structure of this compound is not detailed in the provided search results, studies on related compounds like N'-Acetyl-N'-phenyl-2-naphthohydrazide demonstrate the power of this technique. researchgate.neteurjchem.com Such studies reveal that the crystal structure is often stabilized by a network of intermolecular hydrogen bonds, such as N-H···O and C-H···O interactions, which lead to the formation of supramolecular structures. researchgate.neteurjchem.com

Table 3: Example Crystallographic Data for a Related Organic Molecule (N'-Acetyl-N'-phenyl-2-naphthohydrazide)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

Note: This data is for a related compound and illustrates the type of information obtained from X-ray crystallography. researchgate.net

Computational Chemistry Approaches to Conformational Landscapes

The exploration of the conformational possibilities of this compound relies on a multi-tiered computational strategy, combining high-accuracy quantum mechanical methods with more efficient classical approaches.

To accurately determine the stable gas-phase conformations of this compound, quantum mechanics (QM) methods such as Density Functional Theory (DFT) and ab initio calculations are the gold standard. These first-principles methods solve the electronic structure of the molecule to provide accurate energies and geometries.

A typical workflow involves first identifying potential low-energy structures using less computationally expensive methods. These candidate structures are then subjected to geometry optimization using DFT, often with functionals like B3LYP, or ab initio methods like Møller-Plesset perturbation theory (MP2), combined with appropriate basis sets (e.g., 6-31+G(d) or larger). researchgate.net The calculations yield the precise geometries of various stable conformers (local minima on the potential energy surface) and their relative energies. For the related molecule N-Acetyl-L-phenylalanyl-NH2 (NAPA), DFT and MP2 calculations have identified several stable conformers, such as βL and γL structures, with relative energies differing by less than 1 kcal/mol. researchgate.netnih.gov A similar landscape of closely spaced energy minima would be expected for this compound, dictated by the interplay of backbone and side-chain interactions.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. youtube.com For a dipeptide, a simplified 2D PES, often called a Ramachandran plot, can be generated by systematically varying the backbone dihedral angles (φ and ψ) and calculating the energy at each point, while relaxing the remaining degrees of freedom. This map reveals the allowed and disallowed conformational regions. Constructing a full-dimensional PES is computationally intensive but provides a complete picture of all possible conformations and the energy barriers between them. rsc.orgresearchgate.net

Table 1: Representative Relative Energies of NAPA Conformers Calculated by QM Methods

This table illustrates typical data obtained for a similar compound, N-Acetyl-L-phenylalanyl-NH2 (NAPA), as specific values for this compound are not available in the cited literature.

| Conformer | B3LYP/6-31+G(d) Relative Energy (kcal/mol) | MP2/6-31+G(d) Relative Energy (kcal/mol) |

| γL(gauche+) | 0.00 | 0.67 |

| βL(anti) | 0.57 | 0.14 |

| γL(gauche-) | 0.67 | 0.00 |

Data sourced from studies on N-Acetyl-L-phenylalanyl-NH2. researchgate.netnih.gov

While QM methods provide high accuracy, their computational cost prohibits their use for extensively searching the vast conformational space of a flexible molecule. This is where Molecular Mechanics (MM) and force fields come into play. MM methods represent the molecule as a collection of atoms connected by springs, described by a force field—a set of parameters and potential energy functions that approximate the molecular energy.

Conformational searching algorithms, guided by a force field (like AMBER, CHARMM, or OPLS), are used to generate a wide range of possible structures. These algorithms can include systematic grid searches, random sampling (e.g., Monte Carlo methods), or molecular dynamics simulations. The resulting conformers are then minimized to find the nearest local energy minimum. This process generates hundreds or thousands of potential structures. The most promising low-energy conformers identified by MM are then typically selected for further refinement and energy ranking using more accurate DFT or ab initio calculations. For complex peptides, this hierarchical approach is crucial for efficiently mapping the conformational landscape.

While DFT and MM calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the system, governed by a chosen force field. This generates a trajectory—a movie of how the molecule's position and conformation evolve over time, typically on the nanosecond to microsecond timescale.

MD simulations reveal the flexibility of the molecule, showing which regions are rigid and which are mobile. They can capture conformational transitions, demonstrating how the dipeptide jumps between different stable states and the timescales on which these transitions occur. Analysis of the MD trajectory allows for the calculation of structural properties like Ramachandran plots, dihedral angle distributions, and the formation and breaking of intramolecular hydrogen bonds, providing a dynamic view of the conformational landscape. Such simulations have been used to study the self-assembly processes of aromatic amino acids like phenylalanine. rsc.org

The stability of specific conformations of this compound is largely determined by a network of weak, non-covalent interactions. Intramolecular hydrogen bonds are particularly important in defining peptide secondary structures like turns and folded conformations. In capped dipeptides, hydrogen bonds can form between the N-H group of one peptide bond and the C=O group of another, leading to structures like γ-turns (a 7-membered ring, C7) or β-turns.

Computational analysis can precisely characterize these bonds. Quantum chemical methods can be used to calculate hydrogen bond distances, angles, and energies. Advanced techniques like the Atoms-In-Molecules (AIM) theory can analyze the electron density to identify and characterize bond critical points, providing definitive evidence of a hydrogen bond and quantifying its strength. nih.gov Other crucial non-covalent interactions include van der Waals forces, which are critical for the packing of the bulky side chains, and potential NH-π interactions between the valine amide proton and the phenylalanine aromatic ring. mdpi.com

Table 2: Common Intramolecular Hydrogen Bonds in Dipeptides

| Hydrogen Bond Type | Ring Size | Atoms Involved (Donor···Acceptor) | Associated Structure |

| C5 | 5-membered | N-H(i+1) ··· O=C(i) | Extended β-strand |

| C7 | 7-membered | N-H(i) ··· O=C(i-1) | Inverse γ-turn |

The conformational preferences of a peptide can change dramatically when it is moved from the gas phase to a solvent, such as water. Solvation effects are critical for understanding a molecule's behavior in a biological context. Computational models can account for these effects in two main ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This is a computationally efficient way to capture the electrostatic effects of the solvent, which tends to stabilize conformations with larger dipole moments and shield charges. Studies on similar peptides show that aqueous solvation can significantly alter the relative energies of conformers, often favoring more extended structures over compact, internally hydrogen-bonded ones found in the gas phase. nih.gov

Explicit Solvation Models: In this approach, individual solvent molecules (e.g., water) are included directly in the simulation box, typically in an MD simulation. This method is more computationally expensive but provides a more realistic and detailed picture of solute-solvent interactions, including the formation of specific hydrogen bonds between the peptide and surrounding water molecules. researchgate.net This approach is essential for accurately describing the dynamic interplay between the peptide and its local environment.

Analytical Methodologies for N Acetyl L Phenylalanyl L Valinamide Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and purity assessment of N-Acetyl-L-phenylalanyl-L-valinamide. The choice of technique is dictated by the compound's physicochemical properties, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most prevalent methods for the analysis of non-volatile, polar compounds like this compound. These techniques offer high resolution, sensitivity, and reproducibility for both qualitative and quantitative analyses.

Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this dipeptide amide, utilizing a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Gradient elution, where the mobile phase composition is varied over time, is often employed to achieve optimal separation of the main compound from any impurities.

UHPLC, which employs columns with smaller particle sizes (<2 µm), provides significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. The fundamental principles of separation remain the same as in HPLC, but the enhanced efficiency allows for more complex samples to be analyzed with greater detail.

For the analysis of this compound, a typical RP-HPLC or UHPLC method would involve the parameters outlined in the following table:

| Parameter | HPLC | UHPLC |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 20-30 min | 5-95% B over 5-10 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 25-40 °C | 30-50 °C |

| Detection | UV at 210-220 nm | UV/PDA at 210-220 nm |

| Injection Volume | 10-20 µL | 1-5 µL |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a peptide, is non-volatile. Therefore, direct analysis by GC is not feasible. However, GC can be employed following a chemical derivatization step to convert the analyte into a volatile and thermally stable derivative. nist.gov

A common derivatization strategy for peptides involves silylation, which replaces active hydrogens (e.g., in amide and carboxyl groups) with a trimethylsilyl (B98337) (TMS) group. The resulting TMS derivative of this compound would exhibit increased volatility, allowing for its separation and detection by GC. nist.govnist.gov

The GC analysis would typically be performed on a non-polar capillary column, and detection is often achieved using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (GC-MS). nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. It provides precise information about the compound's molecular weight and, through fragmentation analysis, its amino acid sequence and structural modifications.

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for analyzing polar, non-volatile, and thermally labile molecules like peptides. mdpi.com In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, charged analyte ions are released into the gas phase and directed into the mass analyzer. For this compound, ESI would typically produce a protonated molecule, [M+H]⁺, in positive ion mode.

Tandem Mass Spectrometry (MS/MS) provides further structural detail by inducing fragmentation of a selected precursor ion. researchgate.net In an MS/MS experiment, the [M+H]⁺ ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide sequence information. The fragmentation of peptides in MS/MS typically occurs at the amide bonds, leading to the formation of b- and y-type ions.

Expected fragmentation patterns for this compound would include cleavage of the peptide bond between the phenylalanine and valine residues.

| Precursor Ion | Fragment Ion Type | Expected Fragment | Description |

| [M+H]⁺ | b-ion (b₂) | N-Acetyl-Phe⁺ | Cleavage of the Phe-Val peptide bond, charge retained on the N-terminal fragment. |

| [M+H]⁺ | y-ion (y₁) | Val-NH₂⁺ | Cleavage of the Phe-Val peptide bond, charge retained on the C-terminal fragment. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound with a high degree of confidence. This is crucial for confirming the compound's identity and for distinguishing it from other molecules with the same nominal mass. Instruments such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS analysis. The accurate mass measurement allows for the calculation of the molecular formula, which is a key piece of information in the characterization of a new or synthesized compound.

Determination of Stereochemical Purity and Absolute Configuration

The biological activity of peptides is highly dependent on their stereochemistry. Therefore, confirming the stereochemical purity and absolute configuration of this compound is critical. Both phenylalanine and valine are chiral amino acids, and their L-configuration is typically the biologically active form.

Chiral chromatography is a primary method for determining stereochemical purity. This can be achieved using chiral stationary phases (CSPs) in either HPLC or GC. researchgate.net For HPLC, CSPs based on macrocyclic glycopeptides, such as teicoplanin, are effective for the separation of enantiomers of underivatized amino acids and small peptides. sigmaaldrich.comchromatographytoday.com In the case of this compound, a chiral HPLC method could be developed to separate the L,L-diastereomer from any L,D-, D,L-, or D,D-diastereomers that may be present as impurities. chiraltech.com

An alternative approach is the use of chiral derivatizing agents. researchgate.net The compound is reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral chromatographic column. The relative peak areas of the diastereomers correspond to the enantiomeric excess of the original sample.

The absolute configuration of the amino acid residues can be confirmed after acid hydrolysis of the dipeptide, followed by chiral analysis of the individual amino acids using established GC or HPLC methods.

Marfey's Method and its Derivatives for Amino Acid Enantiomeric Analysis

Marfey's method is a widely recognized and robust technique for determining the absolute configuration of amino acids. nih.govresearchgate.net The method involves the derivatization of the free amino group of an amino acid with a chiral reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent. mdpi.com This reaction creates diastereomers that can be readily separated using standard reversed-phase HPLC. nih.gov

While Marfey's method is typically applied to free amino acids following peptide hydrolysis, the principle can be adapted for the analysis of intact peptides or their derivatives under specific conditions. For a compound like this compound, the N-terminal acetyl group blocks the primary amine of the phenylalanine residue, making it unsuitable for direct derivatization with Marfey's reagent. Therefore, to apply this method for the enantiomeric analysis of the constituent amino acids, the peptide must first be hydrolyzed to cleave the amide bonds and liberate the free phenylalanine and valine residues.

Following hydrolysis, the resulting amino acid mixture is reacted with Marfey's reagent. The L-amino acids in the hydrolysate will react with L-FDAA to form L-L diastereomers, while any D-amino acids present would form D-L diastereomers. These diastereomers exhibit different physicochemical properties, allowing for their separation by HPLC. The retention times of the derivatized amino acids from the sample are then compared to those of derivatized D- and L-amino acid standards to determine the enantiomeric composition.

Over the years, several derivatives of Marfey's reagent have been developed to improve the resolution and sensitivity of the analysis. One such derivative is Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide (FDLA), which has been shown to provide enhanced separation for certain amino acids. acs.org The "advanced Marfey's method" often employs such derivatives in conjunction with mass spectrometric detection (LC-MS), which allows for the determination of the absolute configuration of amino acids without the need for authentic standards, by observing the elution order of the diastereomers. acs.org

Table 1: Representative HPLC Conditions for the Analysis of Amino Acid Diastereomers using Marfey's Method

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of all amino acid derivatives |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 340 nm or Mass Spectrometry (MS) |

| Temperature | Ambient or controlled (e.g., 40 °C) |

Note: The specific gradient and conditions would need to be optimized for the specific mixture of amino acids being analyzed.

Chiral Derivatizing Agents and HPLC Separation of Diastereomers

For the direct analysis of the intact this compound and its potential diastereomers (N-Acetyl-D-phenylalanyl-L-valinamide, N-Acetyl-L-phenylalanyl-D-valinamide, and N-Acetyl-D-phenylalanyl-D-valinamide), a different approach is required since the N-terminus is blocked. In this scenario, derivatization would target another functional group if available and suitable, or more commonly, direct chiral chromatography would be employed.

However, the principle of forming and separating diastereomers remains a valid strategy if a suitable chiral derivatizing agent can react with another part of the molecule, or if the analysis is focused on the C-terminal amino acid after selective cleavage.

The separation of diastereomeric peptides can be achieved on standard achiral stationary phases, such as C8 or C18, due to the differences in their three-dimensional structures which lead to different interactions with the stationary phase. nih.govacs.org The retention behavior of peptide diastereomers in reversed-phase HPLC is influenced by subtle differences in their hydrophobicity and conformational flexibility. cngb.org

Table 2: General Parameters for HPLC Separation of Dipeptide Diastereomers

| Parameter | Typical Range/Value | Rationale |

| Column | C8 or C18 (e.g., 150 x 4.6 mm, 3.5 µm) | Standard reversed-phase columns are often sufficient for diastereomer separation. |

| Mobile Phase | Acetonitrile/Water with additives (e.g., TFA, formic acid) | The organic modifier content and acidic additives influence retention and peak shape. |

| pH | 2-4 | Low pH ensures the protonation of any free carboxyl groups and suppresses silanol (B1196071) interactions. |

| Temperature | 25-60 °C | Temperature can significantly affect the selectivity of separation for diastereomers. |

| Flow Rate | 0.5-1.5 mL/min | Adjusted to optimize resolution and analysis time. |

| Detection | UV at 210-220 nm or MS | Peptide bonds absorb in the low UV range; MS provides mass information. |

This table represents a generalized starting point for method development. The optimal conditions for separating the diastereomers of this compound would require empirical determination.

Intermolecular Interactions and Solution Phase Behavior of N Acetyl L Phenylalanyl L Valinamide

Solute-Solvent Interactions and Hydration Shell Dynamics

The interaction between a solute like N-Acetyl-L-phenylalanyl-L-valinamide and the solvent, particularly water, is fundamental to its properties. The dynamics of the hydration shell, the layer of water molecules immediately surrounding the peptide, are closely linked to the peptide's own structural fluctuations. nih.gov The characterization of these solvation shells is essential for relating hydration properties to chemical phenomena. nih.gov

Computational chemistry provides powerful tools to investigate hydration at a molecular level. Microhydration studies, which model a solute molecule with a small, explicit number of water molecules, offer detailed insights into the initial stages of solvation. While direct studies on this compound are not prominent in the reviewed literature, extensive research on the closely related model dipeptide, N-acetyl-phenylalaninylamide (NAPA), illuminates the principles involved.

Density Functional Theory (DFT) calculations have been employed to study the kinetics and thermodynamics of NAPA complexation with one to four water molecules ([NAPA-A(H₂O)n (n = 1-4)]). researchgate.netscirp.org These studies reveal that the sequential addition of water molecules increases thermodynamic parameters such as enthalpy (H), Gibb's free energy (G), and entropy (S), primarily due to the increase in total vibrational modes. scirp.org The initial hydration reactions (for n=1 and n=2) are found to be exothermic and barrierless, as water molecules form strong hydrogen bonds with the peptide backbone. researchgate.net However, the addition of the third and fourth water molecules can become endothermic, indicating a shift in the energetics of the hydration process. scirp.org

The free energy of activation (Δ‡G⁰) for these hydration steps is very low, suggesting that the reactions are fast and spontaneous. researchgate.net This detailed thermodynamic and kinetic data provides a foundational understanding of how water molecules interact with specific sites on the peptide, stabilizing certain conformations and initiating the formation of the broader hydration shell.

Below is a table summarizing the calculated thermodynamic and kinetic data for the microhydration of the NAPA-A conformer.

| Reaction Step | Free Energy of Activation (Δ‡G⁰) (kcal/mol) | Rate of Reaction (k) (s⁻¹) | Reaction Character |

|---|---|---|---|

| NAPA-A + H₂O → [NAPA-A(H₂O)₁] | 4.43 | 3.490 × 10⁹ | Exothermic, Barrierless |

| [NAPA-A(H₂O)₁] + H₂O → [NAPA-A(H₂O)₂] | 4.28 | 4.514 × 10⁹ | Exothermic, Barrierless |

| [NAPA-A(H₂O)₂] + H₂O → [NAPA-A(H₂O)₃] | 3.83 | 9.688 × 10⁹ | Endothermic |

| [NAPA-A(H₂O)₃] + H₂O → [NAPA-A(H₂O)₄] | 5.11 | 1.108 × 10⁹ | Endothermic |

The three-dimensional structure of a peptide is not static but exists as an equilibrium of different conformations. The solvent environment plays a crucial role in shifting this equilibrium. rsc.org Computational studies on various model peptides demonstrate that solvent polarity significantly alters conformational preferences. nih.govnih.gov

For example, in a nonpolar solvent like chloroform, peptides often adopt compact, helical conformations stabilized by intramolecular hydrogen bonds. rsc.org In contrast, polar solvents like water or dimethyl sulfoxide (B87167) (DMSO) can disrupt these internal hydrogen bonds by forming strong solute-solvent hydrogen bonds. This often leads to more extended or mixed conformations, such as β-hairpins or random coils. rsc.orgnih.gov In the case of this compound, the hydrophobic phenylalanyl and valyl side chains will favor conformations that minimize their exposure to a polar aqueous environment, while the polar amide backbone will readily interact with water molecules. The balance between these competing effects, which is modulated by the solvent, determines the predominant solution-phase structure.

Peptide-Peptide Interactions in Aqueous Environments

In solution, solute molecules not only interact with the solvent but also with each other. For peptides, these interactions can lead to self-assembly or aggregation, processes driven by forces such as hydrogen bonding and hydrophobic interactions.

The thermodynamics of solute-solute interactions in dilute solutions can be quantified using the McMillan-Mayer theory. This framework uses virial-type expansions to express thermodynamic quantities as a function of solute molality. The second coefficient in this expansion, known as the pairwise interaction coefficient, reflects the contribution of interactions between two solute molecules. The enthalpic pairwise self-interaction coefficient (hₓₓ) specifically measures the heat change associated with these pairwise interactions. researchgate.net

Membrane Permeation Mechanisms of this compound Analogs

The ability of peptides and their analogs to cross biological membranes is a key factor in their bioavailability and therapeutic potential. The process of passive diffusion across a lipid bilayer is a complex event governed by the molecule's size, charge, and hydrophobicity.

Atomistic molecular dynamics (MD) simulations are a powerful computational tool for studying the microscopic mechanisms of membrane transport. nih.govmdpi.com By modeling the explicit interactions between a solute, the lipid bilayer, and surrounding water molecules, MD simulations can provide a detailed picture of the permeation pathway and its associated energetics.

Extensive MD simulations have been performed on N-acetyl-phenylalanine-amide (NAFA), a close analog of the phenylalanine portion of the target compound, to investigate its unassisted transport across different model membranes, such as those composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). nih.gov These simulations, often combined with experimental methods like the Parallel Artificial Membrane Permeation Assay (PAMPA), reveal key mechanistic details. nih.gov

The permeation process involves the peptide first adsorbing to the membrane interface, inserting its hydrophobic sidechain into the lipid environment, and then gradually moving through the hydrophobic core to the other side. nih.govresearchgate.net During this transit, the peptide tends to remain mostly desolvated in the membrane center. researchgate.net The simulations show that the peptide's backbone conformation can change as it moves through the bilayer, often adopting an internally hydrogen-bonded structure within the hydrophobic core to shield its polar amide groups from the nonpolar lipid tails. nih.gov The rate of transport is influenced by the lipid composition; for instance, NAFA was found to permeate POPC membranes faster than DOPC membranes at physiological temperature and neutral pH. nih.gov

The table below presents experimental permeation time constants for the analog NAFA across different lipid bilayers, which are often used to validate the findings from computational simulations.

| Lipid Bilayer | Condition | Measured Time Constant (τ) |

|---|---|---|

| DOPC | Neutral pH, 310 K | ~6 hours |

| POPC | Neutral pH, 310 K | ~3 hours |

| DOPC | pH 4.8, 310 K | ~8 hours |

| POPC | pH 4.8, 310 K | ~8 hours |

Based on a comprehensive search of available scientific literature, there are no specific research articles or publicly accessible data detailing the kinetic studies of permeation across lipid bilayers for the compound This compound .

Therefore, it is not possible to generate an article with detailed research findings and data tables on this specific topic as requested. Scientific inquiry into the membrane permeation kinetics appears to have focused on other, similar dipeptides, but not on this compound itself.

An article on the specific chemical compound "this compound" cannot be generated as requested. A thorough search of scientific literature and chemical databases did not yield specific research data on the Structure-Activity Relationship (SAR) studies, rational design, or computational analysis for this particular molecule.

The information required to populate the detailed outline provided—including data on in vitro biological activity of derivatives, specific examples of analog design, and computational docking studies—is not available in the public domain for this compound.

Research is available for related but structurally distinct compounds, such as N-Acetyl-L-phenylalanine and other peptide derivatives. However, extrapolating this information would not adhere to the strict requirement of focusing solely on this compound.

Advanced Research Applications and Methodological Development Utilizing N Acetyl L Phenylalanyl L Valinamide

N-Acetyl-L-phenylalanyl-L-valinamide as a Model System for Peptide Folding Studies

The study of peptide folding is crucial for understanding protein structure and function. Small, protected peptides like this compound offer a simplified model to investigate the intrinsic conformational preferences and interactions that govern the initial stages of folding. By capping the N-terminus with an acetyl group and the C-terminus with an amide group, researchers can neutralize the termini, thus isolating the effects of the peptide backbone and the constituent amino acid side chains on the folding process.

Research on analogous N-acetylated phenylalanine-containing amides has provided significant insights into these processes. For instance, studies on N-Acetyl-Phe-amide using a combination of gas-phase spectroscopy and computational methods have successfully identified multiple stable conformers. nih.gov These conformers represent different local energy minima in the peptide's conformational landscape. The most stable conformer was identified as an extended β(L) conformation, which is stabilized by a weak but significant NH-π interaction between the aromatic ring of the phenylalanine residue and the amide proton of the subsequent residue. nih.gov This type of interaction is frequently observed in larger proteins, highlighting the relevance of these model systems. nih.gov

Two other less abundant conformers were characterized as γ-folded backbone structures. nih.gov The presence of these distinct conformations illustrates the complex interplay of forces, including hydrogen bonding and van der Waals interactions, that dictate a peptide's final structure. The study of simple dipeptides like this compound allows for the detailed characterization of these fundamental interactions, which are foundational to the folding of more complex polypeptides.

Table 1: Conformational Data of a Model Peptide (N-Acetyl-Phe-amide)

| Conformer | Backbone Conformation | Stabilizing Interaction | Relative Abundance |

|---|---|---|---|

| 1 | Extended β(L) | NH-π interaction | Most Abundant |

| 2 | γ-fold | Intramolecular H-bond | Less Abundant |

Development of Novel Analytical Techniques using this compound as a Standard

The purity and well-defined structure of this compound make it an excellent candidate for use as a standard in the development and validation of new analytical methodologies. In fields like chromatography and spectroscopy, having reliable standards is essential for ensuring the accuracy and reproducibility of experimental results.

For example, N-acetylated amino acids and peptides are used as analytical standards in High-Performance Liquid Chromatography (HPLC) for method development and quality control. Their defined retention times and spectral properties allow for the calibration of instruments and the quantification of related compounds in complex mixtures.

Furthermore, advanced spectroscopic techniques can be refined using such model peptides. The development of online monitoring for chemical reactions, such as the N-acetylation of amino acids, has been demonstrated using benchtop Nuclear Magnetic Resonance (NMR) spectroscopy. magritek.com In these applications, a well-characterized compound like this compound could serve as a reference to track reaction kinetics and product formation in real-time. The distinct signals of the acetyl group and the amino acid residues in the NMR spectrum provide clear markers for monitoring the reaction progress. magritek.com

Spectrophotometric methods have also been developed for the quantification of N-acetylated compounds. nih.gov These methods often rely on chemical reactions that produce a colored product, which can then be measured. A pure standard like this compound would be crucial for creating accurate calibration curves for such assays.

Table 2: Spectroscopic Properties of a Related Phenylalanine-Containing Peptide

| Analytical Technique | Parameter | Value |

|---|---|---|

| UV Absorption Spectroscopy | Absorption Maximum (λmax) | 263 nm |

| Fluorescence Spectroscopy | Emission Maximum (λem) | 290 nm |

Data obtained for a model peptide containing a phenyl fluorophore in CH2Cl2 solution. mdpi.com

Contribution to Fundamental Understanding of Peptide Biophysics and Biochemistry

One key area of contribution is the characterization of non-covalent interactions. The interplay between the peptide backbone and the side chains of phenylalanine and valine can be meticulously studied. For instance, the phenylalanine side chain can participate in NH-π interactions, as seen in related model peptides, which are crucial for the structural integrity of many proteins. nih.gov The valine residue, with its bulky, hydrophobic side chain, influences conformational preferences through steric effects and hydrophobic interactions.

The study of such dipeptides in the gas phase allows for the examination of these interactions in an environment free from solvent effects, providing a baseline understanding of their intrinsic nature. nih.gov These experimental findings can then be used to benchmark and refine computational models and force fields used in molecular dynamics simulations of larger biomolecules.

The thermodynamic and kinetic properties of peptide folding can also be explored. By observing the equilibrium between different conformers and the rates of interconversion, researchers can gain insights into the energy landscape of peptide folding. nih.gov This fundamental knowledge is essential for understanding how proteins achieve their native, functional structures and how misfolding can lead to disease. The strong dependence of fluorescence yield on the conformation of N-acetyl-Phe-amide illustrates how the local environment affects the photophysical properties of these molecules, a principle widely used in biochemical studies to monitor protein structural changes. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing N-Acetyl-L-phenylalanyl-L-valinamide, and how can purity be ensured?

- Methodological Answer :

- Synthesis : Acetylation of L-phenylalanine using acetic anhydride in alkaline conditions is a foundational step, followed by coupling with L-valinamide via carbodiimide-mediated peptide bond formation (e.g., EDC/NHS) .

- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is preferred for isolating the target compound. Thin-layer chromatography (TLC) using silica gel plates (eluent: chloroform/methanol mixtures) can monitor reaction progress .

- Yield Optimization : Reaction parameters (pH, temperature, stoichiometry) should be rigorously controlled. Kinetic studies and Design of Experiments (DOE) can identify optimal conditions .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify acetyl and amide bond formation. Peaks near δ 2.0 ppm (acetyl protons) and δ 6.5–8.5 ppm (aromatic protons from phenylalanine) are diagnostic .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight (e.g., calculated MW: ~305.3 g/mol for C₁₆H₂₁N₃O₃) .

- X-ray Crystallography : For crystalline derivatives, crystallographic refinement tools (e.g., Coot, Phenix) resolve peptide backbone conformation and hydrogen-bonding networks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For aerosol exposure, use NIOSH-certified N95 respirators .

- Ventilation : Conduct reactions in fume hoods with local exhaust to minimize inhalation risks. Install emergency showers/eye-wash stations .

- Waste Disposal : Collect contaminated materials in sealed containers labeled for hazardous organic waste, adhering to institutional and EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Comparative Analysis : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables like solvent effects or impurities .

- Orthogonal Assays : Use multiple bioactivity assays (e.g., enzyme inhibition, cell viability) to cross-validate results. For example, discrepancies in protease inhibition could arise from differences in substrate specificity .

- Data Transparency : Publish raw datasets, including negative controls, to enable meta-analyses .

Q. What strategies optimize the synthesis of this compound for scale-up without compromising purity?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time, minimizing byproduct formation .

- Green Chemistry Principles : Replace dichloromethane (DCM) with ethyl acetate or cyclopentyl methyl ether (CPME) for safer solvent systems .

- Batch vs. Flow Chemistry : Evaluate continuous flow systems to enhance mixing efficiency and reduce reaction time .

Q. How can computational modeling improve the design of experiments (DoE) for studying this compound’s conformational stability?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to predict solvent effects on peptide folding. Simulate aqueous and non-polar environments to identify stable conformers .

- Quantum Mechanics (QM) : Calculate torsional energy barriers for amide bonds to guide synthetic modifications (e.g., substituting valine with bulkier residues) .

- Machine Learning : Train models on existing peptide stability data to predict optimal reaction conditions or stabilizing additives .

Data Contradiction and Validation

Q. When crystallographic data conflicts with NMR-derived structural models for this compound, how should researchers prioritize interpretations?

- Methodological Answer :

- Cross-Validation : Compare both datasets using tools like PHENIX or REFMAC5. Discrepancies in bond angles >5° may indicate model overfitting or crystal packing artifacts .

- Electron Density Maps : Prioritize crystallographic data where electron density supports unambiguous placement of acetyl and valinamide groups .

- Solution-State Data : Use NMR relaxation experiments (e.g., T₁/T₂ measurements) to assess flexibility in solution, which may explain deviations from rigid crystal structures .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.